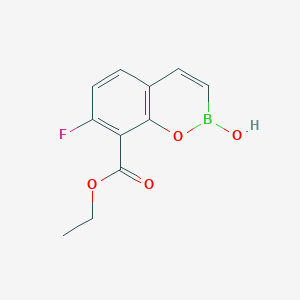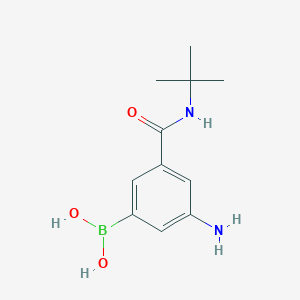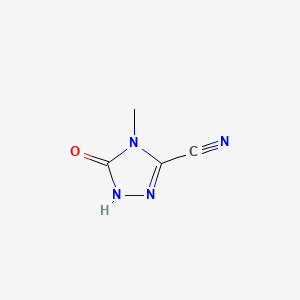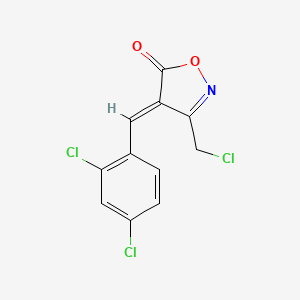
(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of Dichlorobenzylidene Group: The dichlorobenzylidene group can be introduced through a condensation reaction between 2,4-dichlorobenzaldehyde and the isoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl and dichlorobenzylidene groups may play a crucial role in binding to these targets and exerting the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4E)-3-(Chloromethyl)-4-(benzylidene)-isoxazol-5(4H)-one: Lacks the dichloro substitution on the benzylidene group.
(4E)-3-(Methyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one: Lacks the chloromethyl group.
Uniqueness
(4E)-3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)-isoxazol-5(4H)-one is unique due to the presence of both chloromethyl and dichlorobenzylidene groups, which confer distinct chemical reactivity and potential biological activities. These structural features may enhance its binding affinity to molecular targets and improve its efficacy in various applications.
Eigenschaften
Molekularformel |
C11H6Cl3NO2 |
|---|---|
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(4E)-3-(chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H6Cl3NO2/c12-5-10-8(11(16)17-15-10)3-6-1-2-7(13)4-9(6)14/h1-4H,5H2/b8-3+ |
InChI-Schlüssel |
JGRJKYICZWIMAU-FPYGCLRLSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=NOC2=O)CCl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=NOC2=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



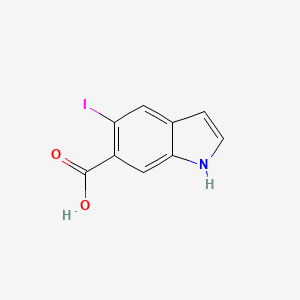

![7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11758911.png)
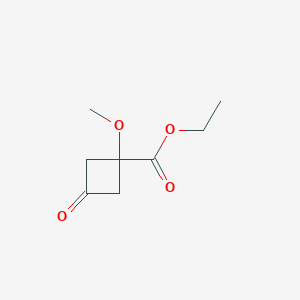
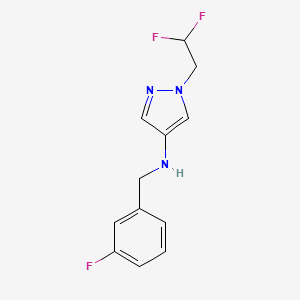
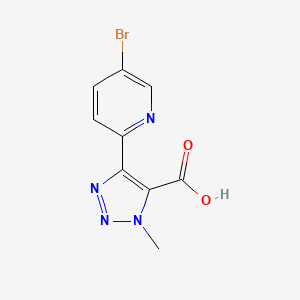

![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)
